methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate hydrochloride
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Overview
Description
Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate hydrochloride is a chemical compound with the molecular formula C_10H_14ClNO_2S It is a derivative of benzoic acid where a methyl group is substituted at the 3-position of the benzene ring, and a sulfanyl group is attached to an aminoethyl chain
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-methylbenzoic acid and 2-aminoethanethiol.
Reaction Steps: The carboxylic acid group of 3-methylbenzoic acid is first converted to an acid chloride using thionyl chloride (SOCl_2). The resulting acid chloride is then reacted with 2-aminoethanethiol to form the sulfanyl derivative. Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Continuous flow reactors and large-scale batch reactors are commonly used for production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH_4).
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group, using various nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO_4, H_2O_2, acidic or basic conditions.
Reduction: LiAlH_4, ether solvent.
Substitution: Nucleophiles like halides, aprotic solvents.
Major Products Formed:
Oxidation: Benzoic acid derivatives, sulfonic acids.
Reduction: Alcohols, amines.
Substitution: Sulfides, ethers.
Scientific Research Applications
Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate hydrochloride is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in molecular biology studies to investigate protein interactions and enzyme activities.
Medicine: It has potential pharmacological significance and is explored for its therapeutic properties in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The sulfanyl group can act as a nucleophile, forming bonds with electrophilic centers in biological molecules. This interaction can modulate enzyme activities, protein functions, and cellular processes.
Comparison with Similar Compounds
Methyl 3-(aminomethyl)benzoate hydrochloride: Similar structure but lacks the sulfanyl group.
Methyl 3-(mercaptomethyl)benzoate hydrochloride: Contains a mercaptomethyl group instead of the aminoethylsulfanyl group.
Uniqueness: Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate hydrochloride is unique due to the presence of both the aminoethyl and sulfanyl groups, which provide distinct chemical reactivity and potential biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
methyl 3-(2-aminoethylsulfanylmethyl)benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S.ClH/c1-14-11(13)10-4-2-3-9(7-10)8-15-6-5-12;/h2-4,7H,5-6,8,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBMIJONNHTQRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CSCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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